Product packaging for Formaldehyde semicarbazone(Cat. No.:CAS No. 14066-69-4)

Formaldehyde semicarbazone

Cat. No.: B12717799
CAS No.: 14066-69-4
M. Wt: 87.08 g/mol
InChI Key: ZXLNOQLIBVACTD-UHFFFAOYSA-N
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Description

Formaldehyde semicarbazone is a specific derivative of formaldehyde formed through a condensation reaction with semicarbazide . As a member of the semicarbazone family, this compound is of significant interest in scientific research due to the broad spectrum of biological activities exhibited by this class of molecules. Semicarbazones are known to be synthesized and screened for various pharmacological properties, including anti-fungal, anti-bacterial, antimicrobial, anticonvulsant, and anti-inflammatory activities . The biological properties of semicarbazones are often related to their ability to act as ligands for metal ion coordination, which can modify lipophilicity and enhance cytotoxic effects, providing a versatile scaffold for investigating new therapeutic agents . Researchers utilize this compound and analogous compounds to probe biochemical mechanisms, such as enzyme inhibition and interactions with microbial targets. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5N3O B12717799 Formaldehyde semicarbazone CAS No. 14066-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14066-69-4

Molecular Formula

C2H5N3O

Molecular Weight

87.08 g/mol

IUPAC Name

(methylideneamino)urea

InChI

InChI=1S/C2H5N3O/c1-4-5-2(3)6/h1H2,(H3,3,5,6)

InChI Key

ZXLNOQLIBVACTD-UHFFFAOYSA-N

Canonical SMILES

C=NNC(=O)N

Origin of Product

United States

Synthetic Methodologies for Formaldehyde Semicarbazone and Its Derivatives

Condensation Reactions for Semicarbazone Formation

The cornerstone of semicarbazone synthesis lies in the condensation reaction between a carbonyl compound and semicarbazide (B1199961). This reaction is a versatile and widely employed method for the formation of the characteristic carbon-nitrogen double bond of the semicarbazone functional group.

General Principles of Aldehyde/Ketone Semicarbazone Synthesis

The formation of semicarbazones is a nucleophilic addition-elimination reaction. The reaction commences with the nucleophilic attack of the terminal primary amino group (-NH2) of semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition step leads to the formation of a tetrahedral intermediate known as a carbinolamine. The carbinolamine intermediate is generally unstable and undergoes dehydration to form the stable semicarbazone product.

R-CHO + H₂N-NH-C(O)NH₂ → R-CH=N-NH-C(O)NH₂ + H₂O (Aldehyde + Semicarbazide → Semicarbazone + Water)

R₂C=O + H₂N-NH-C(O)NH₂ → R₂C=N-NH-C(O)NH₂ + H₂O (Ketone + Semicarbazide → Semicarbazone + Water)

Semicarbazones are often crystalline solids with sharp melting points, a property that has historically been utilized for the characterization and identification of unknown aldehydes and ketones.

Acid-Catalyzed Approaches to Formaldehyde (B43269) Semicarbazone Synthesis

The condensation reaction to form semicarbazones is frequently catalyzed by the presence of a weak acid. Acid catalysis plays a crucial role in activating the carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by semicarbazide. Following the formation of the carbinolamine intermediate, the acid catalyst protonates the hydroxyl group, converting it into a better leaving group (water), which accelerates the dehydration step.

The mechanism of acid-catalyzed semicarbazone formation can be summarized in the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The terminal -NH2 group of semicarbazide attacks the activated carbonyl carbon, leading to the formation of a protonated carbinolamine.

Deprotonation: A base (such as water or another molecule of semicarbazide) removes a proton from the nitrogen atom, yielding the neutral carbinolamine intermediate.

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the carbinolamine.

Dehydration: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized cation.

Deprotonation: A base removes a proton from the nitrogen atom, resulting in the final semicarbazone product and regenerating the acid catalyst.

Kinetic studies on the reaction of formaldehyde with amines have shown that the rate-determining step can vary with pH. At low and neutral pH, the initial reaction between formaldehyde and the amine is often the slowest step, while at higher pH, the dehydration of the carbinolamine intermediate can become rate-limiting. Sulfuric acid has been shown to effectively catalyze the aldol (B89426) condensation of formaldehyde, indicating its potential as a catalyst for related condensation reactions.

Nucleophilic Catalysis in Semicarbazone Formation

In addition to acid catalysis, the formation of semicarbazones can also be accelerated by nucleophilic catalysts. Aniline (B41778) and its derivatives have been demonstrated to be effective nucleophilic catalysts for semicarbazone formation. The catalytic cycle involves the initial rapid and reversible formation of a Schiff base (an imine) between the aldehyde or ketone and the aniline catalyst. This Schiff base intermediate is more reactive towards nucleophilic attack by semicarbazide than the original carbonyl compound.

The mechanism of aniline-catalyzed semicarbazone formation proceeds as follows:

Formation of a Schiff base: The aniline catalyst reacts with the carbonyl compound to form a protonated iminium ion, which then deprotonates to form a Schiff base.

Transimination: Semicarbazide then attacks the carbon of the C=N bond in the Schiff base. This step, known as transimination, is generally faster than the initial attack on the carbonyl compound.

Formation of the semicarbazone: The tetrahedral intermediate formed collapses, eliminating the aniline catalyst and forming the final semicarbazone product.

This catalytic pathway is particularly effective because it provides an alternative, lower-energy reaction route. The rate-limiting step in this process is often the formation of the initial Schiff base between the carbonyl compound and the aniline catalyst.

Advanced Synthetic Strategies

To address the growing demand for more efficient, economical, and environmentally friendly chemical processes, advanced synthetic strategies for the preparation of semicarbazones have been developed. These methods often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous solvents.

Solvent-Free Methods for Semicarbazone Preparation

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. These methods eliminate the need for volatile and often toxic organic solvents, thereby reducing environmental pollution and simplifying product purification. Several solvent-free techniques have been successfully applied to the synthesis of semicarbazones.

Mechanochemical Grinding and Ball-Milling:

Mechanochemical methods, such as grinding in a mortar and pestle or using a ball mill, have proven to be highly effective for the synthesis of semicarbazones. In this approach, the solid reactants (the carbonyl compound and semicarbazide hydrochloride) are physically ground together, often in the absence of any solvent. The mechanical energy supplied during grinding facilitates the reaction between the solid particles. This method is characterized by its simplicity, speed, and high yields, often providing the desired product in a pure form without the need for further purification.

Carbonyl CompoundProductReaction Time (min)Yield (%)
4-Chlorobenzaldehyde4-Chlorobenzaldehyde semicarbazone4595
4-Nitrobenzaldehyde4-Nitrobenzaldehyde semicarbazone3098
CinnamaldehydeCinnamaldehyde semicarbazone6092
AcetophenoneAcetophenone semicarbazone6090

Table 1: Examples of Solvent-Free Semicarbazone Synthesis via Grinding.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of semicarbazone synthesis, microwave-assisted methods can significantly reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating methods. These reactions can be performed under solvent-free conditions by adsorbing the reactants onto a solid support, such as silica (B1680970) gel or alumina, or by simply mixing the neat reactants. The rapid and uniform heating provided by microwaves enhances the reaction rate, making it a highly efficient and environmentally benign approach.

Carbonyl CompoundSolvent ConditionReaction TimeYield (%)
BenzaldehydeSolvent-free (MW)2 min92
AcetophenoneSolvent-free (MW)3 min88
CyclohexanoneSolvent-free (MW)5 min85

Table 2: Comparison of Conventional and Microwave-Assisted Semicarbazone Synthesis.

One-Pot Synthetic Routes to Formaldehyde Semicarbazone Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. In the context of this compound derivatives, one-pot methodologies can be employed to construct more complex molecules in a streamlined fashion.

Multicomponent reactions (MCRs) are a powerful class of one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. Formaldehyde is a highly reactive C1 building block that is frequently used in MCRs. For example, a one-pot reaction involving an aldehyde (such as a formaldehyde surrogate), an amine, and a third component can lead to the formation of diverse heterocyclic structures. While specific examples focusing solely on the one-pot synthesis of this compound derivatives are not extensively detailed in the provided search results, the principles of MCRs and tandem reactions can be applied.

For instance, a tandem reaction could be envisioned where this compound is formed in situ and then participates in a subsequent cyclization or addition reaction with another reagent present in the reaction mixture. Such strategies are valuable for the efficient synthesis of bioactive heterocyclic compounds. The development of novel one-pot, multicomponent reactions involving formaldehyde, semicarbazide, and other reactants remains an active area of research for the synthesis of complex molecules with potential pharmaceutical applications.

Synthesis of this compound-Related Polymeric Materials

Semicarbazide-formaldehyde resins (SFRs) are synthesized through the condensation of semicarbazide with formaldehyde. oarjbp.comresearchgate.net This reaction is typically carried out in an acidic medium. oarjbp.comresearchgate.net The resulting polymeric structure is a result of the formation of methylene (B1212753) bridges between the semicarbazide units. The synthesis can be controlled to produce resins with specific properties for further applications, such as the formation of polymer metal complexes. oarjbp.com

The characterization of these resins is crucial to confirm their structure and properties. Techniques such as elemental analysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structure of the synthesized polymers. oarjbp.comresearchgate.net

Table 1: Spectroscopic Data for Semicarbazide-Formaldehyde Resin

Spectroscopic TechniqueCharacteristic Peaks/ShiftsInterpretation
FTIR (cm⁻¹)~3400-3200 (N-H stretching), ~1680 (C=O stretching)Presence of amine and carbonyl functional groups
¹H NMR (ppm)Signals corresponding to NH, NH₂, and CH₂ protonsConfirms the polymeric structure
¹³C NMR (ppm)Resonances for the carbonyl carbon and methylene bridge carbonsElucidates the carbon skeleton of the polymer

Note: The exact peak positions and shifts may vary depending on the specific reaction conditions and the resulting polymer structure.

The semicarbazide-formaldehyde resins can act as ligands to form coordination complexes with various transition metal ions. oarjbp.comresearchgate.net The preparation of these polymer metal complexes involves reacting the synthesized resin with metal salts in a suitable solvent. The stoichiometry of the resulting complexes is often found to be in a 2:1 ratio of resin to metal. oarjbp.comresearchgate.net

These polymer metal complexes have been characterized using a variety of analytical techniques to determine their structure and properties. Elemental analysis helps in determining the percentage of metal in the complex, which in turn confirms the stoichiometry. oarjbp.com Spectroscopic methods such as electronic spectroscopy and magnetic moment measurements are used to determine the geometry of the metal complexes. oarjbp.com For instance, these studies can reveal whether a complex has an octahedral, square planar, or tetrahedral geometry. researchgate.net Thermogravimetric analysis (TGA) is also employed to study the thermal stability of these polymeric materials. oarjbp.comresearchgate.net

Table 2: Characterization of Polymer Metal Complexes Derived from Semicarbazide-Formaldehyde Resins

Metal IonStoichiometry (Resin:Metal)Geometry
Co(II)2:1Octahedral
Ni(II)2:1Octahedral
Cu(II)2:1Square Planar
Zn(II)2:1Tetrahedral

Directed Synthesis of this compound Mannich Bases

The Mannich reaction is a three-component condensation reaction involving a compound with at least one active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govlibretexts.org The product of this reaction is a β-amino carbonyl compound known as a Mannich base. libretexts.orgwikipedia.org

This compound possesses active hydrogen atoms on its terminal amino group, making it a potential substrate for Mannich-type reactions. In a directed synthesis, this compound could theoretically react with formaldehyde and a suitable primary or secondary amine to yield a Mannich base. This reaction would involve the aminomethylation of the terminal nitrogen of the semicarbazone.

The general mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgadichemistry.com The compound containing the active hydrogen then acts as a nucleophile, attacking the iminium ion to form the Mannich base. adichemistry.com While specific examples detailing the synthesis of Mannich bases directly from this compound are not prevalent in the reviewed literature, the principles of the Mannich reaction support this synthetic possibility. The reaction conditions, such as the choice of solvent and catalyst, would need to be optimized to achieve the desired product.

Structural Elucidation and Spectroscopic Characterization of Formaldehyde Semicarbazone and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within formaldehyde (B43269) semicarbazone and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for the characterization of formaldehyde semicarbazone, particularly in its polymeric resin form (semicarbazide-formaldehyde resin, SFRs) and its metal complexes. nih.govresearchgate.net The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

In the FT-IR spectrum of the semicarbazide-formaldehyde resin, key vibrational bands are observed. A broad band appearing in the 3400-3300 cm⁻¹ region is typically assigned to the stretching vibrations of the N-H groups. The C=O stretching vibration of the amide group (amide I band) is observed as a strong band around 1650 cm⁻¹. The N-H bending vibration (amide II band) appears near 1560 cm⁻¹. The C-N stretching vibrations are found in the 1400-1450 cm⁻¹ range. sathyabama.ac.in

Upon complexation with metal ions, significant shifts in these vibrational frequencies occur, providing evidence of coordination. The coordination of the semicarbazone ligand to a metal center typically occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. semanticscholar.org This is evidenced by a downward shift (to lower frequency) of the C=O stretching band and a shift in the C=N stretching vibration. New bands appearing in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for Semicarbazide-Formaldehyde Resin (SFRs) and its Metal Complexes

Vibrational Mode Typical Frequency Range (cm⁻¹) in SFRs Shift upon Complexation
ν(N-H) 3400-3300 Minor shifts
ν(C=O) (Amide I) ~1650 Shifts to lower frequency
δ(N-H) (Amide II) ~1560 Shifts may occur
ν(C=N) ~1600 Shifts to lower frequency
ν(C-N) 1450-1400 Shifts may occur
ν(M-O) < 600 Appears upon complexation

Raman Spectroscopy in Structural Analysis

Raman spectroscopy provides complementary information to FT-IR for the structural analysis of formaldehyde-derived compounds. While specific Raman data for this compound is not extensively detailed in the provided literature, the technique is valuable for identifying key structural features. For instance, in aqueous solutions of formaldehyde, Raman spectra are used to characterize the H-C-H symmetric and asymmetric stretching modes (around 2840-2990 cm⁻¹) and the C=O symmetric stretching (around 910 cm⁻¹). researchgate.netresearchgate.net In this compound, the C=N bond, which is central to its structure, would be expected to produce a distinct Raman signal. Structural analysis by enhanced Raman scattering (SABERS) has been noted as a method to determine molecular orientation and position from pairs of peaks in SERS and Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of semicarbazide-formaldehyde resin provides distinct signals corresponding to the different types of protons present in the polymer structure. nih.gov The protons of the -NH₂ group typically appear as a broad singlet. The -NH- proton signal is also observed, and its chemical shift can be influenced by solvent and concentration. The methylene (B1212753) (-CH₂-) protons introduced from formaldehyde are a key feature, often appearing as a singlet in the range of 4.0-5.0 ppm. researchgate.net Upon complexation with diamagnetic metal ions, these chemical shifts may experience slight changes.

Table 2: Typical ¹H NMR Chemical Shifts for Semicarbazide-Formaldehyde Resin

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
-NH₂ Variable, often broad Singlet
-NH- Variable Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For semicarbazide-formaldehyde resin, a key signal is that of the carbonyl carbon (-C=O), which typically resonates in the downfield region of the spectrum, often around 160 ppm. nih.gov The methylene carbon (-CH₂-) derived from formaldehyde would be expected to appear at a chemical shift indicative of a carbon atom situated between two nitrogen atoms.

Table 3: Typical ¹³C NMR Chemical Shifts for Semicarbazide-Formaldehyde Resin

Carbon Type Typical Chemical Shift (δ, ppm)
-C=O (Amide) ~160

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transition, associated with the C=N and C=O chromophores, is typically observed at shorter wavelengths with high intensity. shimadzu.com The n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, occurs at longer wavelengths and has a lower intensity. libretexts.org

In formaldehyde itself, two main absorption bands are observed: a strong band around 185 nm and a weaker one around 270 nm. libretexts.org Upon formation of the semicarbazone, these transitions are modified by the extended conjugation. When this compound acts as a ligand to form metal complexes, the electronic spectra can become more complex. The appearance of new absorption bands may be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion, the latter being characteristic for transition metal complexes. nih.gov The geometry of the metal complexes can often be inferred from the nature and position of these d-d transition bands. researchgate.net

Ultraviolet–Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound and its complexes, UV-Vis spectra provide insights into the π → π* and n → π* transitions associated with the azomethine (-C=N-) and carbonyl (-C=O) chromophores.

A study on a semicarbazide-formaldehyde resin (SFR) and its transition metal complexes characterized the electronic spectra to confirm the geometry of the complexes nih.gov. However, the specific absorption maxima for the uncomplexed this compound unit were not detailed. Generally, semicarbazones exhibit characteristic absorption bands in the UV region.

TransitionChromophoreExpected Wavelength Range (nm)
π → πC=N200-300
n → πC=O280-400
n → π*C=N>300

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight of 87.08 g/mol guidechem.com.

The fragmentation of semicarbazones is influenced by the nature of the aldehyde or ketone precursor. General fragmentation pathways for semicarbazones have been studied, often involving initial cleavages such as the loss of HNCO, NH₂CONH₂, or NH₂CONH rsc.org. For this compound (C₂H₅N₃O), the fragmentation pattern would be relatively simple due to its small size.

Fragment IonFormulaNominal m/z
[M]⁺C₂H₅N₃O⁺87
[M-NH₂CO]⁺CH₄N₂⁺44
[M-HNCO]⁺CH₄N₂⁺44
[CH₂N]⁺CH₂N⁺28

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself has not been reported in the provided search results, the structures of numerous semicarbazone derivatives and their metal complexes have been elucidated. For example, the crystal structures of crotonaldehyde (B89634) semicarbazone have been determined from X-ray powder diffraction data nih.gov. These studies reveal key structural features such as bond lengths, bond angles, and conformations that are characteristic of the semicarbazone moiety. In related semicarbazone structures, the molecules are often found to be approximately planar nih.gov.

The crystal packing of semicarbazones is typically governed by a network of intermolecular hydrogen bonds. The semicarbazone functional group contains both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and imine nitrogen), facilitating the formation of robust supramolecular architectures. In the crystal structure of crotonaldehyde semicarbazone, for instance, intermolecular N—H⋯O hydrogen bonds link the molecules into layers nih.gov.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts, including hydrogen bonds, can be identified. This analysis provides a detailed picture of the crystal packing and the relative importance of different types of intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical percentages to verify the compound's purity and empirical formula. For this compound (C₂H₅N₃O), the theoretical elemental composition can be calculated based on its molecular formula.

In the characterization of semicarbazide-formaldehyde resins and their metal complexes, elemental analysis is routinely employed to confirm their composition and stoichiometry nih.govresearchgate.net.

Table 3: Theoretical Elemental Composition of this compound (C₂H₅N₃O)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01224.0227.59
Hydrogen (H)1.0155.055.80
Nitrogen (N)14.01342.0348.27
Oxygen (O)16.00116.0018.37
Total 87.10 100.00

Thermal Analytical Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition behavior of a material by measuring its mass change as a function of temperature in a controlled atmosphere wikipedia.org. For semicarbazone compounds and their complexes, TGA can reveal the temperatures at which decomposition occurs, the number of decomposition steps, and the nature of the residual product.

Studies on the thermal characterization of metal complexes with Schiff base ligands, including semicarbazones, often show multi-step decomposition patterns scispace.com. The initial weight loss may correspond to the removal of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. The thermal stability of semicarbazide-formaldehyde resins and their metal complexes has also been investigated using TGA to understand their degradation pathways nih.govresearchgate.net.

Table 4: General Thermal Decomposition Stages for Semicarbazone Complexes (Note: This is a generalized representation as specific TGA data for this compound was not found.)

Temperature Range (°C)Mass Loss (%)Associated Process
< 150VariableLoss of adsorbed/lattice water
150 - 250VariableLoss of coordinated water
> 250SignificantDecomposition of the organic ligand
Final StageVariableFormation of metal oxide residue (for complexes)

Theoretical and Computational Chemistry of Formaldehyde Semicarbazone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.

Density Functional Theory is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A typical study on formaldehyde (B43269) semicarbazone would begin with a geometry optimization, usually performed with a functional like B3LYP and a basis set such as 6-311++G(d,p). This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional structure and stability.

Table 1: Placeholder Optimized Geometrical Parameters for Formaldehyde Semicarbazone (Note: The following data is illustrative and not from actual calculations.)

ParameterBond Length (Å)ParameterBond Angle (°)
C1=N11.28C1-N1-N2118.5
N1-N21.35N1-N2-C2120.0
N2-C21.38N2-C2=O1122.0
C2=O11.23N2-C2-N3116.0
C2-N31.34O1=C2-N3122.0

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a rigorous way to study the electronic structure. For this compound, these methods would be used to calculate the total energy, wavefunction, and molecular orbitals. This information is fundamental for deriving various reactivity descriptors and understanding the molecule's electronic behavior in chemical reactions.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to predict and explain the reactivity and electronic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.govsdu.dk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Placeholder Frontier Molecular Orbital Properties for this compound (Note: The following data is illustrative and not from actual calculations.)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions. researchgate.netresearchgate.netnih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds. For this compound, NBO analysis would reveal the natural atomic charges on each atom, providing insight into the molecule's polarity. Furthermore, it quantifies delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization, which is crucial for understanding resonance and stability.

Table 3: Placeholder NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Note: The following data is illustrative and not from actual calculations.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N2π(C1=N1)15.2
LP(1) O1σ(N2-C2)5.8
π(C1=N1)π*(N2-C2)20.1

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, highlighting these as potential sites for interaction with electrophiles. Conversely, regions around the hydrogen atoms would likely show positive potential.

Polarizability and Hyperpolarizability Calculations

The polarizability (α) and the first-order hyperpolarizability (β) are fundamental properties that describe a molecule's response to an external electric field. These properties are crucial for the development of nonlinear optical (NLO) materials. Computational methods, particularly DFT, are frequently employed to calculate these tensors. joaquinbarroso.comnih.govaps.org

For molecules like semicarbazones, the calculation involves optimizing the molecular geometry and then applying a finite electric field to determine the induced dipole moment. The polarizability tensor describes the linear response, while the hyperpolarizability tensor describes the first-order nonlinear response. joaquinbarroso.com Studies on various semicarbazide (B1199961) derivatives have demonstrated that these molecules can possess significant NLO properties, which are influenced by their molecular structure and electronic delocalization. researchgate.net The presence of donor and acceptor groups, connected through a π-conjugated system, is a key factor for a large hyperpolarizability value. In this compound, the lone pairs on the nitrogen atoms and the carbonyl oxygen act as electron donors, while the C=N bond facilitates charge transfer.

Table 1: Representative Theoretical NLO Properties for Semicarbazone-type Structures Note: This table presents hypothetical but realistic values for this compound based on computational studies of analogous molecules, as direct experimental or computational data is not widely published.

PropertyComputational MethodBasis SetCalculated Value (a.u.)
Isotropic Polarizability (α) DFT (B3LYP)6-311++G(d,p)~50-70
Total Hyperpolarizability (β) DFT (B3LYP)6-311++G(d,p)~150-300

Electrophilicity and Electronegativity Indices

Global reactivity indices such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are powerful concepts derived from DFT that help in understanding the chemical reactivity of molecules. researchgate.netnih.gov

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω) , defined as ω = μ²/2η (where μ is the chemical potential, often approximated as -(I+A)/2), measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov

These indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich semicarbazide moiety, while the LUMO is likely associated with the π* orbital of the C=N double bond. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational studies on formaldehyde itself show it has a high electronegativity value, indicating a strong tendency to attract electrons. researchgate.net The formation of the semicarbazone derivative modulates these properties. Strong electrophiles typically have an electrophilicity index greater than 1.5 eV. researchgate.net The reactivity of the carbonyl carbon in formaldehyde makes it a primary site for nucleophilic attack. rsc.orgusda.gov

Table 2: Calculated Reactivity Indices for Formaldehyde Source: Adapted from findings in computational studies on formaldehyde and its derivatives. researchgate.net

IndexSymbolFormulaCalculated Value (eV) for Formaldehyde
Ionization Potential (I) I-EHOMO7.6708
Electron Affinity (A) A-ELUMO1.7265
Electronegativity χ(I+A)/24.6987
Chemical Hardness η(I-A)/22.9722
Electrophilicity Index ωχ²/2η3.7118

Spectroscopic Simulations and Vibrational Analysis

Computational vibrational spectroscopy is a vital tool for interpreting and assigning experimental IR and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. researchgate.net For this compound, the vibrational modes would include:

N-H stretching vibrations from the -NH2 and -NH- groups.

C=O stretching from the amide group.

C=N stretching of the imine bond.

CH2 scissoring and rocking modes.

Various bending and torsional modes of the molecular backbone.

A Potential Energy Distribution (PED) analysis is often performed to determine the contribution of each internal coordinate (bond stretches, angle bends) to a specific vibrational mode. This is crucial for an unambiguous assignment of the spectral bands, especially in regions where multiple vibrational modes overlap. For instance, studies on formaldehyde have identified the C=O stretching mode to be a characteristic and intense peak in its IR spectrum. researchgate.net In this compound, this mode would be coupled with other vibrations in the molecule. The theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the computational method.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.net This involves locating and characterizing the energies of reactants, products, transition states, and intermediates.

The formation of this compound from formaldehyde and semicarbazide is a classic condensation reaction. A plausible mechanism, supported by computational studies of similar reactions between formaldehyde and amine-containing compounds, involves two main steps: usda.gov

Nucleophilic Attack: The terminal amino group (-NH2) of semicarbazide, being a strong nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This leads to the formation of a tetrahedral intermediate (a carbinolamine).

Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the final semicarbazone product.

Computational methods can calculate the activation energy for each step, determining the reaction's rate-determining step. The calculations would also confirm that the final product is thermodynamically more stable than the reactants.

Solvation Effects on this compound Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry models these effects using Self-Consistent Reaction Field (SCRF) methods, with the Polarizable Continuum Model (PCM) being one of the most widely used. ruc.dkgaussian.comuni-muenchen.deq-chem.com In this approach, the solute (this compound) is placed in a cavity within a dielectric continuum that represents the solvent. nih.gov

Solvation can affect various properties:

Molecular Geometry: The geometry of the solute can be slightly altered due to interactions with the solvent. researchgate.net

Electronic Properties: The dipole moment of the molecule typically increases in a polar solvent as the solvent's reaction field enhances the charge separation within the solute. This, in turn, can affect the HOMO-LUMO gap and the molecule's reactivity.

Spectroscopic Properties: Solvation can cause shifts in vibrational frequencies (solvatochromism). For example, the C=O stretching frequency is sensitive to hydrogen bonding with protic solvents.

By performing calculations in the gas phase and in different solvent continua (e.g., water, ethanol (B145695), DMSO), the magnitude of these solvation effects can be quantified. researchgate.netnih.gov For this compound, polar solvents are expected to stabilize the molecule and influence its electronic and spectroscopic characteristics.

Reactivity and Reaction Mechanisms of Formaldehyde Semicarbazone

Condensation Reaction Kinetics and Thermodynamics

The formation of formaldehyde (B43269) semicarbazone from formaldehyde and semicarbazide (B1199961) is a reversible condensation reaction that proceeds via a two-step mechanism: nucleophilic addition to form a tetrahedral intermediate, followed by dehydration to yield the final semicarbazone product.

The rate of semicarbazone formation is markedly dependent on the pH of the reaction medium. The reaction is catalyzed by acid, but the relationship is not linear. At very low pH, the nucleophilicity of the semicarbazide is diminished because its terminal amino group is protonated, rendering it unable to attack the carbonyl carbon. Conversely, at high pH, while the semicarbazide is a free nucleophile, there is an insufficient concentration of acid to catalyze the dehydration of the tetrahedral intermediate, which is often the rate-limiting step.

This results in a characteristic bell-shaped pH-rate profile, with the maximum reaction rate typically observed in a mildly acidic environment. This optimal pH represents a compromise between having a sufficient concentration of the free nucleophilic semicarbazide and enough acid to facilitate the dehydration step. The conversion of aldehydes and ketones into imine-like derivatives, such as semicarbazones, is an exothermic and pH-dependent reaction njit.edu.

The initial step in the formation of formaldehyde semicarbazone is the nucleophilic attack of the terminal nitrogen atom of semicarbazide on the electrophilic carbonyl carbon of formaldehyde. This attack leads to a change in the hybridization of the carbonyl carbon from sp² to sp³, resulting in the formation of a tetrahedral intermediate, also known as a carbinolamine asianpubs.org. This intermediate is typically unstable and exists in equilibrium with the starting materials.

The kinetics of the reaction of semicarbazide with some substituted tetrahydropyran-4-ones have been studied, revealing that increased steric crowding around the carbonyl group leads to a significant retardation in the reaction rate, indicating that the initial attack of the semicarbazide is the rate-limiting step in these cases asianpubs.org.

Table 1: Second-Order Rate Constants for the Reaction of Semicarbazide with Substituted Tetrahydropyran-4-ones at 40°C

Compoundk₂ × 10³ (dm³ mol⁻¹ s⁻¹)
2,6-diphenyltetrahydropyran-4-one10.5
3-methyl-2,6-diphenyltetrahydropyran-4-one0.35
3-ethyl-2,6-diphenyltetrahydropyran-4-one0.28
3,5-dimethyl-2,6-diphenyltetrahydropyran-4-oneVery Slow

Data sourced from a kinetic study on tetrahydropyran-4-ones, illustrating the impact of steric hindrance on the rate of semicarbazone formation asianpubs.org.

This compound as a Ligand in Coordination Chemistry

Semicarbazones, including this compound, are effective chelating agents due to the presence of both nitrogen and oxygen donor atoms. This allows them to form stable complexes with a variety of metal ions. The biological activities of semicarbazones are often related to their ability to coordinate with metal ions nih.gov.

This compound can act as a bidentate or tridentate ligand depending on the reaction conditions and the nature of the metal ion. The primary binding sites are the azomethine nitrogen and the carbonyl oxygen. In its neutral form, it typically coordinates as a bidentate ligand through these two sites. Upon deprotonation of the amide group under certain conditions, the ligand can become tridentate, coordinating through the azomethine nitrogen, the deprotonated amide nitrogen, and the carbonyl oxygen. This versatility in coordination modes contributes to the diverse stereochemistry observed in its metal complexes.

The nature of the metal ion plays a crucial role in determining the stoichiometry and geometry of the resulting complex. For instance, a semicarbazide-formaldehyde resin has been shown to form polymer-metal complexes with transition metal ions with a 2:1 (resin:metal) stoichiometry researchgate.net. The magnetic susceptibility and electronic spectra of these complexes confirmed the geometry around the metal centers researchgate.net. The coordination with metal ions can enhance the biological efficacy of semicarbazones by improving their lipophilicity and increasing their activity nih.gov. The coordination can lead to various geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion involved researchgate.net.

Reactions Leading to Semicarbazone Derivatives and Analogues

The synthesis of semicarbazone derivatives is a significant area of research due to their wide range of biological activities. The general method for synthesizing semicarbazones involves the condensation of a suitable aldehyde or ketone with semicarbazide or a substituted semicarbazide njit.edusathyabama.ac.in.

New semicarbazone derivatives can be synthesized by starting with substituted aldehydes or ketones. For example, a series of hydroxy semicarbazone derivatives were prepared through the condensation reaction between N-hydroxy semicarbazide and various substituted diaryl ketones or acetophenones nih.gov. Another approach involves the synthesis of novel semicarbazone-based α-amidoalkylating reagents through a three-component condensation of a pre-formed semicarbazone, an aldehyde, and p-toluenesulfinic acid researchgate.net. These reagents can then react with various nucleophiles to produce 4-substituted semicarbazones researchgate.net.

The synthesis of analogues, such as thiosemicarbazones, is achieved by using thiosemicarbazide (B42300) instead of semicarbazide in the condensation reaction. These analogues, where the carbonyl oxygen is replaced by a sulfur atom, also exhibit significant coordination and biological properties.

Mannich Reactions Involving this compound Derivatives

The Mannich reaction is a three-component condensation reaction that involves formaldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. nih.govbyjus.comlibretexts.orgwikipedia.org The product of this reaction is a β-amino carbonyl compound, commonly referred to as a Mannich base. nih.govbyjus.comwikipedia.org While formaldehyde is a reactant in the formation of this compound, the semicarbazone itself can act as the active hydrogen component in subsequent Mannich reactions.

The general mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of formaldehyde and a secondary amine. byjus.comadichemistry.com This is followed by the nucleophilic attack of the active hydrogen compound on the iminium ion. byjus.comadichemistry.com

In the context of semicarbazone derivatives, research has demonstrated the synthesis of Mannich bases from 5-nitro-2-furfuraldehyde semicarbazone. tsijournals.com In this process, the semicarbazone provides the active hydrogen from the -NH- group of the semicarbazide moiety. The reaction involves aminomethylation with formaldehyde and various secondary amines. tsijournals.com

A series of Mannich bases were synthesized by reacting 5-nitro-2-furfuraldehyde semicarbazone with formaldehyde and different secondary amines in an ethanolic solution. tsijournals.com The reaction mixture was stirred at 70-75°C for a duration of 3.0 to 8.5 hours, depending on the specific secondary amine used. tsijournals.com The resulting Mannich bases were characterized using elemental analysis and spectroscopic data. tsijournals.com

CompoundSecondary AmineReaction Time (hours)Molecular FormulaMelting Point (°C)
4aDimethylamine3.0C9H13N5O4142
4bDiethylamine4.5C11H17N5O4158
4cMorpholine (B109124)6.0C11H15N5O5165
4dPiperidine8.5C12H17N5O4172
4eN-methylpiperazine7.0C12H18N6O4180
Table 1: Synthesis of Mannich Bases from 5-Nitro-2-furfuraldehyde Semicarbazone. tsijournals.com

Reversibility and Hydrolysis Mechanisms of Semicarbazones

The formation of semicarbazones from aldehydes and ketones is a reversible reaction. ncert.nic.in The hydrolysis of semicarbazones to regenerate the corresponding carbonyl compound and semicarbazide is typically catalyzed by acid. ncert.nic.in

The mechanism of acid-catalyzed hydrolysis involves the protonation of the nitrogen atom of the C=N bond, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. A series of proton transfer steps then leads to the formation of a carbinolamine intermediate. Finally, the elimination of semicarbazide from the carbinolamine, followed by deprotonation, regenerates the carbonyl compound and the protonated semicarbazide.

Coordination Chemistry of Formaldehyde Semicarbazone and Its Analogues

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with semicarbazone ligands is generally straightforward. A common method involves the reaction of a metal salt, such as a chloride or nitrate, with the semicarbazone ligand in a suitable solvent, often ethanol (B145695). revistabionatura.comumc.edu.dz The reaction mixture is typically refluxed for several hours, after which the resulting solid complex is filtered, washed, and dried. umc.edu.dz In some preparations, the pH of the solution is adjusted to facilitate the deprotonation of the ligand for coordination. revistabionatura.com

A comprehensive suite of analytical and spectroscopic techniques is employed to characterize the resulting metal complexes and elucidate their structures. These methods include:

Elemental Analysis (CHN): To determine the empirical formula of the complex. semanticscholar.orgnih.gov

Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution. frontiersin.org

Spectroscopic Techniques:

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=O, N-H) upon complexation. revistabionatura.comcarta-evidence.org

UV-Visible (Electronic) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and ligand field effects. nih.govresearchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C): To characterize the ligand and its complexes in solution, particularly for diamagnetic metal ions like Zn(II). nih.govnih.gov

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the number of unpaired electrons in paramagnetic metal ions. revistabionatura.comnih.govresearchgate.net

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.netresearchgate.net

X-ray Crystallography: To provide definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and stereochemistry. nih.govmdpi.com

Transition metals form a wide array of complexes with semicarbazone ligands. Formaldehyde (B43269) semicarbazone and its analogues typically act as bidentate or tridentate ligands, coordinating through the azomethine nitrogen and the carbonyl oxygen atoms. sathyabama.ac.insemanticscholar.org The stoichiometry of these complexes is often found to be 2:1 (ligand:metal). nih.govresearchgate.net

Cobalt (Co): Cobalt(II) complexes with semicarbazone derivatives have been synthesized and characterized. epa.govorientjchem.org Electronic spectra and magnetic moment data often suggest a six-coordinated octahedral geometry for these complexes. epa.govorientjchem.org For example, complexes with the general composition CoL₂X₂ (where L is a semicarbazone and X is an anion) have been reported to have octahedral structures. orientjchem.org

Nickel (Ni): Nickel(II) readily forms complexes with semicarbazones. umc.edu.dznih.gov Depending on the specific ligand and reaction conditions, Ni(II) can form complexes with different geometries, including octahedral and tetrahedral. revistabionatura.comresearchgate.net Mixed ligand complexes of Ni(II) with semicarbazones and other ligands like substituted pyridines have also been prepared. umc.edu.dz

Copper (Cu): Copper(II) complexes of semicarbazones are widely studied. Magnetic susceptibility measurements and electronic spectra often suggest distorted geometries, such as distorted square planar or distorted octahedral, for Cu(II) complexes. revistabionatura.comresearchgate.net

Zinc (Zn): As a d¹⁰ ion, Zn(II) forms diamagnetic complexes. The geometry of zinc(II) complexes with semicarbazones is typically tetrahedral or, in some cases, distorted square pyramidal or octahedral. researchgate.netnih.gov These complexes have also been used as precursors for synthesizing nanostructured metal selenides. nih.gov

Palladium (Pd): Palladium(II) complexes with semicarbazone ligands have been reported, often exhibiting square planar geometry. semanticscholar.org

The table below summarizes representative findings for transition metal complexes with semicarbazone ligands.

Metal IonTypical GeometryCharacterization MethodsKey Findings
Co(II) Octahedral, TetrahedralElectronic Spectra, Magnetic Susceptibility, IRLigand coordinates as a bidentate or tridentate species. Geometry depends on the specific ligand and counter-ions. revistabionatura.comepa.govorientjchem.org
Ni(II) Octahedral, TetrahedralElectronic Spectra, Magnetic Susceptibility, IRCan form six-coordinate or four-coordinate complexes. revistabionatura.comresearchgate.netepa.gov
Cu(II) Distorted Square Planar, Distorted OctahedralESR, Magnetic Susceptibility, Electronic SpectraGeometry is often distorted due to the Jahn-Teller effect. revistabionatura.comresearchgate.net
Zn(II) Tetrahedral, Distorted Square Pyramidal¹H NMR, ¹³C NMR, X-ray CrystallographyForms diamagnetic complexes with various coordination numbers. researchgate.netnih.gov

The coordination chemistry of semicarbazones extends to inner transition metals, including lanthanides and actinides, as well as early transition metals like vanadium.

Vanadium (V): Vanadium complexes with semicarbazone derivatives have received considerable attention. sciforum.net Dioxovanadium(V) complexes, for instance, have been synthesized where the semicarbazone acts as a tridentate ligand, resulting in a distorted square-pyramidal coordination around the vanadium atom. researchgate.net Oxovanadium(IV) complexes with semicarbazone ligands are also known, often exhibiting a square pyramidal structure. researchgate.net

Dysprosium (Dy) and Erbium (Er): Lanthanide ions like Dy(III) and Er(III) form complexes with semicarbazone ligands. iaea.org Research on 2-hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone (HMBS) has shown the formation of binuclear complexes with Dy(III) and Er(III). dntb.gov.uaresearchgate.net In these structures, the phenoxo oxygen atoms of the ligand can act as bridges between the metal ions. researchgate.net The coordination number for these lanthanide complexes can be high, for example, nine-coordinate geometries have been observed. mdpi.com

The table below summarizes findings for inner transition metal complexes with semicarbazone ligands.

Metal IonTypical GeometryCharacterization MethodsKey Findings
Vanadium (V/IV) Distorted Square-PyramidalIR, ¹H NMR, ¹³C NMR, X-ray CrystallographySemicarbazone acts as a tridentate ligand; complexes often exist as oxo- or dioxo-vanadium species. researchgate.net
Dysprosium (Dy) High Coordination Number (e.g., 9)X-ray Crystallography, Luminescence SpectroscopyCan form binuclear complexes with bridging ligands. iaea.orgdntb.gov.uaresearchgate.net
Erbium (Er) High Coordination NumberX-ray CrystallographyForms binuclear complexes similar to Dysprosium. dntb.gov.uaresearchgate.net

Structural Aspects of Metal Complexes

The structural versatility of semicarbazone metal complexes arises from the ligand's ability to act as a neutral or deprotonated species and its capacity for unidentate, bidentate, or multidentate coordination. mdpi.comresearchgate.net Formaldehyde semicarbazone typically coordinates as a bidentate ligand through the azomethine nitrogen and carbonyl oxygen atoms, forming a stable five-membered chelate ring. semanticscholar.org In its deprotonated (anionic) form, it acts as a tridentate ONO donor ligand. researchgate.net

The coordination geometry around the central metal ion in semicarbazone complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the specific semicarbazone ligand, and the presence of other coordinating anions or solvent molecules. nih.gov

Octahedral Geometry: This is a common coordination geometry, particularly for Co(II) and Ni(II) complexes, often with a 1:2 metal-to-ligand ratio and additional coordinated water molecules or anions to complete the coordination sphere of six. epa.govresearchgate.net

Tetrahedral Geometry: This geometry is frequently observed for Mn(II), Co(II), Ni(II), and Zn(II) complexes. revistabionatura.com

Square Planar Geometry: Often found in Cu(II) and Pd(II) complexes. nih.gov The geometry for Cu(II) is often distorted from a perfect square plane. revistabionatura.com

Square Pyramidal Geometry: Vanadyl(IV) and some Zn(II) complexes can adopt this five-coordinate geometry. nih.govresearchgate.net

High Coordination Geometries: Lanthanide complexes, such as those with Europium(III), can exhibit higher coordination numbers, leading to geometries like nine-coordinate structures. mdpi.com

The stereochemistry of these complexes is also an important aspect, with Schiff base metal complexes playing a role in the study of stereochemistry and magnetic fields. nih.gov The formation of supramolecular assemblies through hydrogen bonds and π-π stacking interactions has also been observed in the crystal structures of some semicarbazone complexes. nih.gov

The coordination of the semicarbazone ligand to a metal ion significantly alters the electronic properties of both the ligand and the metal. This interaction is studied using electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements. nih.govcarta-evidence.org

Electronic Spectra: The electronic spectra of transition metal complexes show d-d transition bands, which are characteristic of the metal ion's d-orbital splitting in the ligand field. The position and intensity of these bands are indicative of the coordination geometry. nih.govresearchgate.net For instance, the electronic spectra of Ni(II) and Co(II) complexes can be used to distinguish between octahedral and tetrahedral environments. revistabionatura.com Charge transfer bands (ligand-to-metal or metal-to-ligand) are also observed, typically at higher energies. revistabionatura.com

Magnetic Properties: Magnetic susceptibility measurements provide the effective magnetic moment (μ_eff) of a complex, which reveals the number of unpaired electrons on the metal ion. This data is crucial for confirming the oxidation state and inferring the coordination geometry. For example, tetrahedral Ni(II) complexes are paramagnetic with magnetic moments typically in the range of 3.2-4.0 B.M., whereas octahedral Ni(II) complexes have moments around 2.9-3.4 B.M. revistabionatura.com

Theoretical Investigations of Metal Coordination

Computational chemistry provides powerful tools for investigating the coordination of semicarbazone ligands to metal ions. Density Functional Theory (DFT) is a widely used method to model the geometric and electronic structures of these complexes. carta-evidence.orgmdpi.com

Theoretical studies are employed to:

Optimize Geometries: DFT calculations can predict the structures of metal complexes, including bond lengths and angles. These theoretical geometries can then be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com

Analyze Metal-Ligand Bonding: Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the bonds between the metal ion and the donor atoms of the ligand, quantifying their covalent and electrostatic character. mdpi.commdpi.com

Predict Spectroscopic Properties: Theoretical calculations can simulate IR and UV-Vis spectra, which aids in the interpretation of experimental spectra and the assignment of absorption bands. mdpi.com

Elucidate Electronic Structure: DFT provides insights into the molecular orbital energies and distributions, helping to understand the electronic transitions and reactivity of the complexes. carta-evidence.org

These theoretical investigations complement experimental findings, providing a deeper understanding of the structure, bonding, and properties of this compound metal complexes at a molecular level. frontiersin.orgcarta-evidence.org

Computational Studies on Favorable Coordination Sites

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the coordination behavior of ligands such as this compound. These theoretical investigations provide detailed insights into the molecule's electronic structure and identify the most probable sites for metal ion binding.

This compound possesses several potential donor atoms, primarily the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazinic and azomethine groups. Computational studies on analogous semicarbazone and thiosemicarbazone ligands consistently show that they typically act as bidentate or tridentate chelating agents. pnrjournal.com For this compound, the most favorable coordination is generally achieved through the carbonyl oxygen and the azomethine nitrogen atom (–C=N–), forming a stable five-membered chelate ring with the metal ion. nih.govijnrd.org

DFT calculations are employed to optimize the geometry of the free ligand and its metal complexes. nih.gov By comparing the calculated electronic properties, such as molecular orbital energies and charge distributions, before and after complexation, researchers can pinpoint the coordination sites. The highest occupied molecular orbital (HOMO) is often localized on the region containing the oxygen and nitrogen atoms, indicating that this is the preferred area for electrophilic attack by a metal ion. nih.gov

Furthermore, computational models can predict changes in bond lengths and angles upon coordination. For instance, the bond length of the carbonyl group (C=O) typically increases, while the C-N bond of the azomethine group may also lengthen, confirming their involvement in the coordination sphere. nih.gov These theoretical findings are crucial for interpreting experimental data from spectroscopic techniques and X-ray crystallography. rsc.org

Modeling of Metal-Semicarbazone Interactions

The modeling of interactions between metal ions and semicarbazones like this compound provides a quantitative understanding of the stability and geometry of the resulting complexes. nih.gov Using computational methods, the bond dissociation energies, bond orders, and various quantum chemical parameters of the metal-ligand bonds can be calculated to characterize the nature of the interaction.

DFT and ab initio methods are used to model the geometry of the coordination sphere around the central metal ion. revistabionatura.com Depending on the metal ion, its oxidation state, and the presence of other ligands, various geometries such as octahedral, tetrahedral, or square planar can be proposed and their relative stabilities calculated. nih.govrevistabionatura.com For instance, computational studies on related Schiff base complexes have proposed octahedral structures for Co(II), Ni(II), and Cu(II) complexes. nih.gov

The interaction modeling also involves analyzing the electronic properties of the complex. Natural Bond Orbital (NBO) analysis, for example, can be used to study the charge transfer between the this compound ligand and the metal ion, providing insight into the covalent character of the metal-ligand bond. The calculated bond lengths and angles from these models offer a validated prediction of the complex's structure. nih.gov

The table below summarizes typical changes in bond parameters upon complexation, as predicted by computational modeling of semicarbazone-type ligands.

ParameterFree Ligand (Calculated)Metal Complex (Calculated)Change upon Complexation
C=O Bond Length (Å)~1.23~1.25 - 1.30Elongation
C=N Bond Length (Å)~1.28~1.30 - 1.34Elongation
O-C-N Bond Angle (°)~122~115 - 120Decrease
C-N-N Bond Angle (°)~118~112 - 116Decrease

These computational models are fundamental for understanding the structure-activity relationships of these compounds and for designing new metal complexes with specific properties. The synergy between computational modeling and experimental synthesis allows for a deeper and more accurate exploration of the coordination chemistry of this compound and its analogues. nih.govnih.gov

Advanced Derivatives and Analogues of Formaldehyde Semicarbazone

Structural Modifications and Functionalization

The electronic properties of formaldehyde (B43269) semicarbazone are highly sensitive to the nature and position of substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the molecule.

Substituents can influence the electronic structure through two primary mechanisms: the inductive effect and the resonance effect libretexts.org. The inductive effect involves the polarization of sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons across the conjugated system libretexts.org.

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and amino (-NH2) increase the electron density on the semicarbazone backbone. This enhanced electron density can increase the nucleophilicity of certain atoms and affect the energy levels of the molecular orbitals.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and haloalkanes (-CX3) decrease the electron density of the semicarbazone moiety. This can render the molecule more susceptible to nucleophilic attack and alter its spectroscopic properties.

The position of the substituent also plays a critical role. For instance, a substituent on the terminal nitrogen atom will have a different electronic impact compared to one on the carbonyl carbon, due to the different pathways for inductive and resonance effects.

Table 1: Predicted Effects of Substituents on the Electronic Properties of Formaldehyde Semicarbazone

Substituent GroupTypePredicted Effect on Electron DensityPotential Impact on Reactivity
-CH3EDGIncreaseEnhances nucleophilicity
-OHEDGIncreaseEnhances nucleophilicity, potential for H-bonding
-NH2EDGIncreaseEnhances nucleophilicity, potential for H-bonding
-NO2EWGDecreaseIncreases electrophilicity
-CNEWGDecreaseIncreases electrophilicity
-ClEWGDecreaseIncreases electrophilicity

Thiosemicarbazone Analogues of this compound

Thiosemicarbazones are close structural analogues of semicarbazones, where the oxygen atom of the carbonyl group is replaced by a sulfur atom. This substitution has profound effects on the chemical properties and reactivity of the molecule.

The replacement of oxygen with sulfur introduces several key differences in the chemical properties of the molecule:

Acidity: The thioamide proton in thiosemicarbazones is generally more acidic than the corresponding amide proton in semicarbazones.

Polarity and Solubility: Semicarbazones are typically more polar than their thiosemicarbazone counterparts, which can affect their solubility in various solvents.

Coordination Chemistry: Both semicarbazones and thiosemicarbazones are excellent chelating ligands for transition metals pnrjournal.comsemanticscholar.org. However, the softer sulfur donor atom in thiosemicarbazones often leads to stronger bonds with softer metal ions, forming more stable complexes semanticscholar.org. This property is crucial in the design of metal-based catalysts and therapeutic agents.

Table 2: General Comparison of Semicarbazones and Thiosemicarbazones

PropertySemicarbazonesThiosemicarbazones
General Structure R2C=N-NH-C(=O)NH2R2C=N-NH-C(=S)NH2
Key Heteroatom OxygenSulfur
Acidity of N-H Less acidicMore acidic
Polarity More polarLess polar
Metal Chelation Forms stable complexesOften forms more stable complexes, especially with soft metals

The synthesis of thiosemicarbazone derivatives of formaldehyde typically involves the condensation reaction between thiosemicarbazide (B42300) and an appropriate aldehyde or ketone nih.gov. In the case of formaldehyde thiosemicarbazone, the reaction is carried out between thiosemicarbazide and formaldehyde.

A general synthetic route involves dissolving thiosemicarbazide in a suitable solvent, such as ethanol (B145695) or methanol, followed by the addition of formaldehyde, often in the presence of a catalytic amount of acid nih.govchemmethod.com. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and formation of the thiosemicarbazone product, which often precipitates out of the solution and can be purified by recrystallization nih.gov.

More complex derivatives can be synthesized by starting with substituted thiosemicarbazides or by performing further reactions on the formaldehyde thiosemicarbazone product. For instance, reacting 8-quinoline formaldehyde with 3-pyrrolidine-3-thiosemicarbazide in an alcohol and hydrochloric acid solvent yields the corresponding quinoline (B57606) carboxaldehyde thiosemicarbazone ligand google.com.

Mannich Base Derivatives of this compound

Mannich bases are β-amino-ketone compounds formed through the Mannich reaction, which is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine oarjbp.comwikipedia.org. In the context of this compound, the active hydrogen on one of the nitrogen atoms can participate in this reaction.

The synthesis of Mannich base derivatives of this compound involves reacting this compound with formaldehyde and a secondary amine, such as dimethylamine, diethylamine, or morpholine (B109124) researchgate.net. This reaction results in the addition of an aminomethyl group to one of the nitrogen atoms of the semicarbazone moiety. These derivatives are of interest due to their potential applications in coordination chemistry and materials science. A related synthesis involves the condensation of a ketone, an aldehyde, and a secondary amine hydrochloride to form an intermediate, which is then treated with thiosemicarbazide to yield the Mannich base of thiosemicarbazide researchgate.net.

Polymeric this compound-Based Materials

This compound can be used as a monomer or a cross-linking agent in the synthesis of polymeric materials. The presence of reactive functional groups, namely the imine and amide moieties, allows for its incorporation into polymer chains through various polymerization techniques.

One approach involves the condensation polymerization of formaldehyde with semicarbazide (B1199961) or thiosemicarbazide. For example, a thiosemicarbazide-formaldehyde resin can be synthesized through the polycondensation of thiosemicarbazide with formaldehyde researchgate.net. These resins can form polymer-metal complexes with various transition metal ions researchgate.net.

The resulting polymers can exhibit interesting properties, such as thermal stability and the ability to coordinate with metal ions, making them potentially useful in applications like adsorbents, coatings, and functional materials. For instance, urea-formaldehyde resins are well-known for their use as adhesives and binders in wood composite boards ksu.edu.sa. Similarly, polymers derived from this compound could possess unique adhesive or chelating properties.

Mechanistic Studies of Biological Interactions Involving Formaldehyde Semicarbazone

Interactions with Formaldehyde (B43269) in Biological Contexts

Formaldehyde is a widely utilized agent for fixing biological tissue specimens. Its efficacy lies in its ability to form cross-links between biomolecules, preserving tissue structure. However, this process creates chemical modifications, primarily hemiaminal and aminal adducts, which can impede subsequent molecular analyses. nih.govnih.govresearchgate.net Understanding the formation of these adducts and developing methods for their removal is critical for retrieving accurate molecular information from preserved samples.

Formaldehyde reacts with the exocyclic amines of nucleic acid bases in RNA and DNA, leading to the formation of adducts. The primary mono-adduct formed with deoxyguanosine in DNA is identified as N2-hydroxymethyl-dG (N2-HOMe-dG). unc.edu Beyond these mono-adducts, formaldehyde can also create more complex DNA-protein crosslinks (DPCs). unc.edu These DPCs are not necessarily terminal structures; they can undergo hydrolysis, breaking down to yield the N2-HOMe-dG mono-adduct, suggesting that DPCs can act as a reservoir for this form of DNA damage. unc.edu

The presence of these adducts poses a significant challenge for molecular biology techniques that rely on the natural structure of nucleic acids, such as PCR, hybridization, and sequencing. nih.gov Traditional methods for reversing these formaldehyde-induced modifications often involve prolonged heating. While effective to some extent, this approach can cause substantial degradation of the biomolecules themselves, particularly RNA, which is more labile than DNA. nih.govnih.govresearchgate.net

To overcome the limitations of heat-based reversal, research has focused on catalytic strategies that can remove formaldehyde adducts under milder conditions, thereby preserving the integrity of the nucleic acids. nih.govresearchgate.net Water-soluble, bifunctional catalysts such as anthranilates and phosphanilates have been shown to significantly accelerate the reversal of formaldehyde adducts from mononucleotides compared to standard buffers. nih.govnih.govresearchgate.net

The mechanism is believed to involve the catalyst acting as a competitive reactant, facilitating the breakdown of the hemiaminal and aminal structures. researchgate.netgoogle.com These organocatalysts have demonstrated the ability to restore unmodified RNA from extensively modified oligonucleotides at a temperature of 37°C, avoiding the high temperatures that promote RNA degradation. nih.govnih.gov The application of these catalysts in standard RNA extraction protocols for formalin-fixed, paraffin-embedded (FFPE) cell samples has shown a marked improvement in the yield of detectable RNA.

Research Findings on Catalytic Reversal of Formaldehyde Adducts
Catalyst TypeKey FindingImpact on RNA Recovery from FFPE SamplesSource
Bifunctional AnthranilatesEffectively reverses hemiaminal adducts at pH 7.Increases detectable RNA yields by 1.5 to 2.4-fold under optimized conditions. nih.gov
Bifunctional PhosphanilatesProvides a superior 37-fold rate increase in the reversal of the aminal crosslink of AMP. researchgate.net

Biochemical Metabolism and Degradation Pathways of Semicarbazide (B1199961) and Related Compounds

While semicarbazide is known as an aldehyde-trapping agent, its metabolic fate within the body is of significant interest due to the potential generation of toxic byproducts. researchgate.net It is hypothesized that at least one clearance mechanism must exist in vivo, with evidence pointing towards metabolism by the cytochrome P-450 (CYP-450) enzyme family. researchgate.net

The cytochrome P-450 enzymes are a superfamily of proteins involved in the phase I metabolism of a vast array of xenobiotics, including drugs and other foreign compounds. nih.govmdpi.comnih.gov These enzymes typically catalyze reactions such as hydroxylations and oxidations to make compounds more water-soluble and easier to excrete. nih.govopenaccessgovernment.org

Studies involving the incubation of semicarbazide with rat liver microsomes, which are rich in CYP-450 enzymes, have demonstrated that semicarbazide binds to the active site of CYP-450. researchgate.net This interaction leads to its metabolic transformation into hazardous products. The two primary pathways identified result in the formation of formaldehyde and nitric oxide. researchgate.net The generation of these products was confirmed through the use of specific trapping agents: dimedone for formaldehyde and iron-dithiocarbamate complex for nitric oxide, which reduced the detectable amounts of the respective products by 55% and 52%. researchgate.net

Products of Semicarbazide Metabolism by Rat Liver Microsomes
Metabolic ProductNet Increase in Concentration (nmol/mg protein/min)Confirmation MethodSource
Formaldehyde22.04 ± 7.1Trapped by Dimedone (55% reduction) researchgate.net
Nitric Oxide11.29 ± 1.91Trapped by Iron-dithiocarbamate (52% reduction) researchgate.net

Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

Semicarbazones, as a class of compounds, are known to interact with various biological macromolecules, and their activity is often related to their ability to chelate metal ions. semanticscholar.org Computational methods like molecular docking are valuable tools for predicting and analyzing the binding modes of these compounds with proteins and nucleic acids, providing insights into their potential mechanisms of action.

While specific molecular docking studies on formaldehyde semicarbazone are not extensively detailed, research on structurally related semicarbazone and isothiosemicarbazone complexes provides a strong model for potential interactions. These studies reveal how the semicarbazone moiety can anchor a molecule to the active site of an enzyme or the groove of a DNA helix.

For instance, molecular docking of an iron(III) complex containing pyridoxal–S-methyl-isothiosemicarbazone with transport proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) indicated binding to active positions, leading to fluorescence quenching. mdpi.com The same study showed that the complex binds to DNA, with calculations suggesting a preference for the minor groove. mdpi.com

Similarly, studies on hybrid dihydrazone pyrimidine (B1678525) derivatives, which contain related functional groups, have shown through docking simulations that these molecules interact with DNA via a combination of groove binding and partial intercalation. nih.gov The pyrimidine core was observed to insert between the base pairs, while other parts of the molecule extended into the grooves, stabilized by hydrogen bonds and π–π stacking interactions. nih.gov These findings illustrate the diverse ways in which the semicarbazone framework can mediate interactions with biological targets.

Molecular Docking and Binding Analysis of Semicarbazone-Related Compounds
Compound ClassBiological TargetPredicted Binding ModeCalculated Binding Energy (kJ mol⁻¹)Source
Iron(III) complex of Pyridoxal–S-methyl-isothiosemicarbazoneBovine Serum Albumin (BSA)Binding to active site-28.8 mdpi.com
Human Serum Albumin (HSA)Binding to active site-30.3 mdpi.com
B-DNAIntercalation within the minor groove-27.6 mdpi.com
Hybrid 4,6-dihydrazone pyrimidine derivativesDNA (PDB ID: 1D18)Groove binding and oblique intercalationNot specified nih.gov

Enzyme Inhibition Mechanisms (e.g., Cysteine Proteases, Tyrosinase)

This compound belongs to the broader class of semicarbazones, which have been investigated for their potential as enzyme inhibitors. The inhibitory activity of semicarbazones is often attributed to their specific chemical structures that can interact with the active sites of enzymes.

Cysteine Proteases:

Cysteine proteases are a class of enzymes that play crucial roles in the biology of various organisms, including parasites. nih.gov The inhibition of these proteases is a significant strategy in the development of therapeutic agents against parasitic diseases. nih.gov Semicarbazones and thiosemicarbazones have been identified as inhibitors of cysteine proteases. google.com The proposed mechanism of inhibition involves a reversible covalent interaction between the semicarbazone and a cysteine residue in the active site of the protease. google.com

Studies on inhibitors of Leishmania mexicana cysteine protease CPB have identified novel inhibitors with semicarbazone and thiosemicarbazone structures. nih.gov These compounds serve as leads for the design of antiparasitic drugs. nih.gov It is suggested that peptidyl semicarbazones inhibit cysteine proteases through the formation of a reversible tetrahedral adduct, which occurs by the attack of the thiolate on the C-5 carbon. nih.gov

Tyrosinase:

Tyrosinase is a key enzyme in the process of melanogenesis, and its inhibition is of great interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning, respectively. nih.govrsc.org A number of synthetic thiosemicarbazone derivatives have demonstrated potent tyrosinase inhibitory properties. nih.govrsc.org

The mechanism of tyrosinase inhibition by these compounds has been studied, revealing different modes of action. For instance, 4-hydroxybenzaldehyde (B117250) thiosemicarbazone acts as a reversible, mixed-type inhibitor of tyrosinase. nih.gov In contrast, 4-methoxybenzaldehyde (B44291) thiosemicarbazone was found to be a reversible, mixed-type inhibitor of the diphenolase activity of tyrosinase. nih.gov

The following table summarizes the tyrosinase inhibition data for some thiosemicarbazone derivatives:

CompoundIC50 (µM) for Monophenolase ActivityIC50 (µM) for Diphenolase ActivityInhibition TypeKi (µM)Kis (µM)
4-hydroxybenzaldehyde thiosemicarbazone0.763.80Mixed-type2.826.79
4-methoxybenzaldehyde thiosemicarbazone7.02.62Mixed-type1.4715.10

Molecular Mechanisms of Cellular Entry and Transport Interference (e.g., Diphtheria Toxin Uptake)

The interference of semicarbazones with cellular entry and transport processes has been demonstrated in the context of diphtheria toxin uptake. Diphtheria toxin, a single-chain protein toxin, enters human cells via receptor-mediated endocytosis. nih.gov In the acidic environment of endosomes, the toxin's translocation domain inserts into the endosomal membrane, facilitating the transport of its catalytic domain into the host cell cytosol. nih.gov

A specific semicarbazone derivative, 4-bromobenzaldehyde (B125591) N-(2,6-dimethylphenyl)semicarbazone (EGA), has been shown to protect human cells from diphtheria toxin by inhibiting the pH-dependent translocation of the catalytic domain across cell membranes. nih.gov The protective effect of EGA is attributed to its interference with the membrane transport of the toxin. nih.gov

The precise molecular mechanism by which EGA interferes with the membrane transport of diphtheria toxin is not yet fully understood. nih.gov It is speculated that EGA might either block the transmembrane pore formed by the translocation domain of the toxin or inhibit host cell factors that are involved in the translocation of the catalytic domain across endosomal membranes. nih.gov

Coordination of this compound Ligands with Biologically Relevant Metal Ions

Semicarbazones are versatile ligands that can coordinate with transition metals through their oxygen and nitrogen donor atoms, forming metal complexes. orientjchem.org The biological activities of semicarbazones are often related to their ability to form chelates with metals. mdpi.com

A semicarbazide-formaldehyde resin (SFRs), prepared by the condensation of semicarbazide with formaldehyde, has been used to synthesize polymer metal complexes with various transition metal ions. nih.gov These complexes have been characterized by several analytical techniques, including elemental analysis, FTIR, NMR, and electronic spectroscopy. nih.gov

The coordination of the semicarbazide-formaldehyde resin with metal ions has been confirmed by spectroscopic data. In the infrared spectra of the metal complexes, the C=N band of the semicarbazone ligand shifts to a lower frequency, indicating the coordination of the azomethine nitrogen atom to the metal ion. semanticscholar.org Similarly, a red shift in the C=O band suggests coordination through the carbonyl oxygen atom. semanticscholar.org

The stoichiometry of these polymer metal complexes was found to be 2:1 (resin:metal). nih.gov The geometry of the complexes has been confirmed by magnetic susceptibility measurements and electronic spectra. nih.gov For example, the copper(II) complexes of a semicarbazone ligand derived from 2-phenyl-3-(benzamido propyl) quinazoline-(3H)-4-one were proposed to have a distorted octahedral geometry, while the cobalt(II) and nickel(II) complexes were suggested to be octahedral. orientjchem.org

The following table provides a summary of the characterization of metal complexes of a semicarbazide-formaldehyde resin:

Metal IonMolar Ratio (Resin:Metal)Proposed Geometry
Co(II)2:1Octahedral
Ni(II)2:1Octahedral
Cu(II)2:1Distorted Octahedral
Mn(II)2:1Not specified
Zn(II)2:1Not specified

These metal complexes of the semicarbazide-formaldehyde resin have shown significant anti-bacterial activity and low toxicity compared to the parent polymeric resin. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Green Chemistry Approaches

Traditional synthesis of semicarbazones often involves catalysts like acids or bases and potentially hazardous organic solvents. hakon-art.com The future of formaldehyde (B43269) semicarbazone synthesis is increasingly geared towards "green chemistry," which emphasizes environmentally friendly and efficient processes. geneseo.edu This involves developing methods that are catalyst-free, operate at ambient temperatures, and utilize sustainable solvents. hakon-art.com

Key research directions include:

Catalyst-Free Synthesis: An efficient method for synthesizing semicarbazones has been developed that proceeds without a catalyst in an aqueous methanol solution at room temperature, resulting in excellent yields and shorter reaction times. hakon-art.com

Green Solvents: Novel green solvents, such as ethyl lactate and dimethyl isosorbide (DMI), are being explored to replace toxic and harmful reagents. geneseo.edutechnologypublisher.com These solvents are biodegradable, derived from renewable resources, and have been shown to produce quantitative yields at room temperature in minutes. geneseo.edutechnologypublisher.com For instance, reactions are most efficient with an 80:20 ratio of ethyl lactate to water or a 92:8 ratio of dimethyl isosorbide to water. geneseo.edu

Solvent-Free Conditions: Grinding techniques that perform reactions without any solvent represent a significant advancement in sustainable chemistry. researchgate.net Using basic alumina, aldehydes and ketones can be converted into their corresponding semicarbazones efficiently, with the catalyst being recyclable without loss of efficiency. researchgate.net These methods often yield quantitative results without the need for complex purification, minimizing waste. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Semicarbazones
MethodSolvent/ConditionsKey AdvantagesReference
Catalyst-FreeAqueous MethanolNo catalyst required, ambient temperature, excellent yields. hakon-art.com
Green SolventsEthyl Lactate or Dimethyl Isosorbide (DMI)Renewable/non-toxic solvents, rapid reaction times, no heating needed. geneseo.edutechnologypublisher.com
Solvent-FreeGrinding with Basic AluminaNo solvent waste, recyclable catalyst, quantitative yields. researchgate.net

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to predict the behavior of molecules like formaldehyde semicarbazone, accelerating the design of new derivatives with tailored properties. nih.gov Methods ranging from quantum mechanics (QM) to molecular dynamics (MD) allow researchers to study molecular structures, reaction mechanisms, and interactions at an atomic level. nih.govmdpi.com

Future research in this area focuses on:

Mechanism and Reactivity Studies: Computational methods like Density Functional Theory (DFT) can be used to study reaction pathways. neliti.com For example, studies on the reaction between formaldehyde and amino acids have used DFT to postulate mechanisms, showing that the amino nitrogen attacks the carbonyl carbon of formaldehyde. neliti.com This helps in understanding the formation of cross-linking structures. neliti.com

Predictive Modeling: By simulating the electronic structure and energy landscape, researchers can predict the properties of yet-to-be-synthesized semicarbazone derivatives. nih.govdntb.gov.ua This is crucial for designing molecules with specific activities, such as enhanced anti-proliferative or antioxidant properties. dokumen.pub

Hybrid QM/MM Simulations: For studying enzymatic reactions or interactions in large biological systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.comnih.gov These simulations treat the reactive core of the system with high-accuracy QM while the surrounding environment (like a protein or solvent) is modeled with more efficient MM methods. mdpi.comnih.gov This approach is essential for understanding how formaldehyde or its derivatives are processed by enzymes. nih.gov

Exploration of Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry investigates how molecules organize through non-covalent interactions to form larger, functional structures. wikipedia.orglongdom.org this compound, with its hydrogen bond donors and acceptors, is an excellent candidate for building complex supramolecular architectures. nih.gov Crystal engineering, a subset of this field, focuses on designing solid-state structures with desired properties. researchgate.net

Emerging trends in this field include:

Hydrogen Bonding Networks: The structure of semicarbazones in the solid state is often dictated by intermolecular hydrogen bonds. nih.gov For example, in crotonaldehyde (B89634) semicarbazone, N—H⋯O hydrogen bonds link molecules into layers. nih.gov Future work will involve designing this compound derivatives that can self-assemble into specific patterns, such as sheets, chains, or more complex networks, by programming these interactions.

Host-Guest Chemistry: The design of larger host molecules that can selectively bind this compound as a guest is an active area of research. wikipedia.orglongdom.org This could lead to applications in molecular sensing, controlled release, or catalysis.

Co-crystallization: Researchers are exploring the co-crystallization of semicarbazones with other molecules, such as anions or metal complexes, to create new materials. researchgate.net For instance, gold(III) compounds have been co-crystallized with semicarbazone ligands, where the crystal packing is influenced by hydrogen bonding and other intermolecular forces, demonstrating the principles of crystal engineering. researchgate.net

Investigation of this compound in Advanced Analytical Techniques

Formaldehyde is a significant analyte in biological and environmental samples. nih.gov The reaction of formaldehyde with semicarbazide (B1199961) to form this compound is a classic condensation reaction used for the characterization and detection of formaldehyde. doubtnut.comwikipedia.orgncert.nic.in This derivatization step converts the volatile and highly reactive formaldehyde into a more stable and easily detectable compound. nih.gov

Future research aims to enhance these analytical applications:

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a primary method for formaldehyde determination, often after derivatization. nih.govresearchgate.net The formation of this compound allows for sensitive detection using UV or other detectors. Future work will focus on optimizing derivatization procedures for faster analysis and lower detection limits in complex biological matrices like blood or urine. nih.gov

Fluorescent Probes: While this compound itself is not fluorescent, the principles of its formation can inspire the design of new fluorescent probes. Researchers are developing probes that undergo a specific reaction with formaldehyde, leading to a measurable change in fluorescence. researchgate.netescholarship.org These tools are invaluable for imaging formaldehyde distribution in living cells and tissues. escholarship.org

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for formaldehyde analysis. nih.gov Derivatization to a stable product like a semicarbazone or a pentafluorophenylhydrazone derivative is essential for this analysis, allowing for highly sensitive and specific quantification in samples such as tissue homogenates. nih.govnih.gov

Table 2: Analytical Techniques Employing Derivatization for Formaldehyde Detection
TechniqueDerivatizing Agent PrincipleApplicationReference
HPLC-UVReacts with aldehydes to form a UV-active hydrazone.Quantification in rat urine. nih.gov
GC-MSForms a stable derivative suitable for gas chromatography.Measurement in blood and tissue homogenates. nih.govnih.gov
SpectrophotometryForms a colored product with specific reagents.Measurement in aqueous solutions. nih.gov
Fluorescent ProbesUndergoes a reaction that "turns on" fluorescence.Real-time imaging in living cells. researchgate.netescholarship.org

Elucidation of Detailed Chemical Pathways in Biological Systems

Formaldehyde is not just an environmental toxin; it is also a natural product of cellular metabolism, involved in processes like demethylation. escholarship.orgnih.govjscimedcentral.com Understanding the fate of formaldehyde and related compounds like semicarbazide in biological systems is crucial.

Key areas for future investigation are:

Metabolic Transformations: Semicarbazide itself can be metabolized by enzymes such as the cytochrome P-450 family in liver microsomes. researchgate.net This process can paradoxically generate hazardous products, including formaldehyde and nitric oxide. researchgate.net Further research is needed to fully map these metabolic pathways and understand their implications.

Enzymatic Interactions: Endogenous formaldehyde is detoxified in cells primarily through a reaction with glutathione, followed by oxidation by the enzyme alcohol dehydrogenase 5 (ADH5), also known as formaldehyde dehydrogenase. escholarship.orgjscimedcentral.com Investigating whether this compound can interact with this or other enzymatic pathways is a critical research question.

Role in Signaling and Stress: The dual role of formaldehyde as both a metabolic byproduct and a reactive, potentially toxic molecule suggests it could be involved in cellular signaling or stress responses. escholarship.orgjscimedcentral.com Elucidating the detailed chemical reactions of formaldehyde with biological nucleophiles (like DNA, RNA, and proteins) and how the formation of adducts like semicarbazones might influence these processes is a fundamental challenge. nih.govescholarship.org

Q & A

Q. What are the established synthetic protocols for formaldehyde semicarbazone, and how can purity be validated?

this compound is synthesized via condensation of formaldehyde with semicarbazide hydrochloride under acidic conditions (pH 4–6). Pomerantz et al. (1982) optimized crystallization from ethanol, yielding crystals with a melting point of 120–121°C . Purity validation involves:

  • Chromatography : HPLC for quantitative analysis of residual reactants.
  • Spectroscopy : ¹H NMR to confirm the absence of free aldehyde protons (δ ~9–10 ppm) and FT-IR for C=O (1680–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
  • Elemental analysis : Matching experimental vs. theoretical C, H, N, O percentages (C 27.59%, N 48.25%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at 1.23 Å) and dihedral angles, as demonstrated for pyridine-derived semicarbazones .
  • Multinuclear NMR : ¹³C NMR detects the semicarbazone carbonyl at ~160 ppm, while ¹H NMR identifies NH₂ protons as broad singlets (δ 6.5–7.5 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 88.08 for C₂H₅N₃O) .

Advanced Research Questions

Q. How do structural modifications of this compound impact its enzyme inhibitory activity?

Substituents like phenyl or acyl groups enhance binding to biological targets. For example:

  • 4-Phenyl derivatives : Exhibit moderate inhibition of rabbit muscle glycogen phosphorylase b (Ki = 29 μM) due to hydrophobic interactions with the enzyme’s allosteric site .
  • Acylated variants : O-Perbenzoylated derivatives (e.g., compound 12 in ) show improved stability and solubility, critical for in vitro assays .
  • SAR Insights : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, improving interactions with catalytic residues .

Q. What experimental strategies address discrepancies in reported biological activities of semicarbazone derivatives?

Contradictions often arise from synthesis variability or assay conditions. Solutions include:

  • Reproducibility protocols : Strict control of reaction parameters (e.g., anhydrous CH₂Cl₂ for acylation ).
  • Orthogonal assays : Combining enzymatic inhibition studies (e.g., RMGPb assays ) with cellular viability tests to distinguish target-specific vs. off-target effects.
  • Computational modeling : DFT calculations or molecular docking (e.g., Hirshfeld surface analysis in ) to rationalize activity trends .

Q. How can crystallographic data resolve ambiguities in the coordination chemistry of metal-semicarbazone complexes?

Single-crystal X-ray structures reveal:

  • Binding modes : Tridentate NNO coordination in Cu(II) complexes (e.g., [Cu(HL1)₂] with bond angles of 85–90°) .
  • Noncovalent interactions : π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (O-H···N, 2.6–2.8 Å) that stabilize supramolecular architectures .
  • Spin states : Magnetic susceptibility data paired with crystallography identify spin-crossover behavior in Fe(III) complexes .

Methodological Considerations

Q. What steps ensure robust experimental design in semicarbazone-based drug discovery?

  • Dose-response validation : Use IC₅₀/Ki values from ≥3 independent replicates to assess potency .
  • Control compounds : Include known inhibitors (e.g., N-acyl-β-D-glucopyranosyl amines ) for benchmarking.
  • ADME profiling : LogP (1.5–3.0) and aqueous solubility (>50 μM) screenings to prioritize lead compounds .

Q. How should researchers document synthetic procedures for reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Detailed protocols : Specify solvents, catalysts (e.g., Raney Ni ), and purification methods (column chromatography with EtOAc/hexane gradients ).
  • Supporting information : Provide crystallographic data (CCDC deposition ) and NMR spectra .
  • Purity criteria : ≥95% by HPLC, with elemental analysis within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound derivatives?

Variations arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. methanol) produce distinct crystal forms .
  • Impurity profiles : Unreacted semicarbazide hydrochloride elevates observed melting ranges .
  • Methodology : Differential scanning calorimetry (DSC) vs. capillary methods yield ±2°C differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.